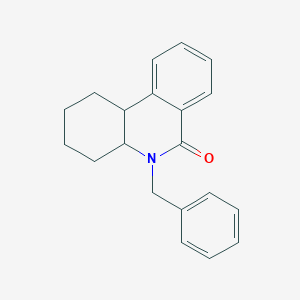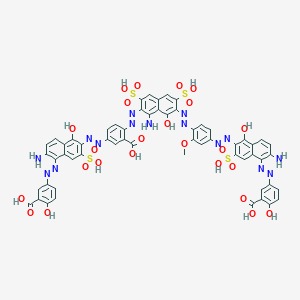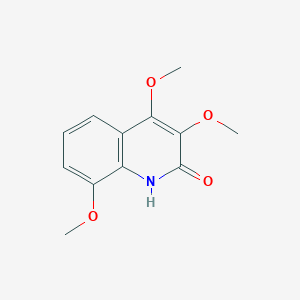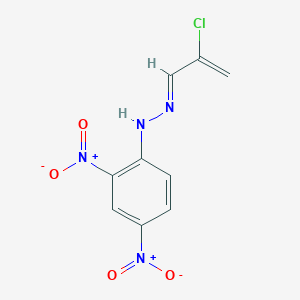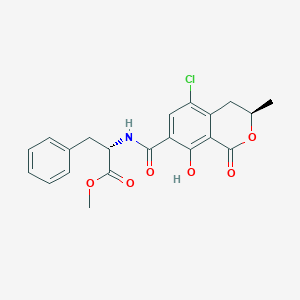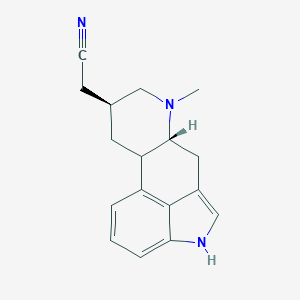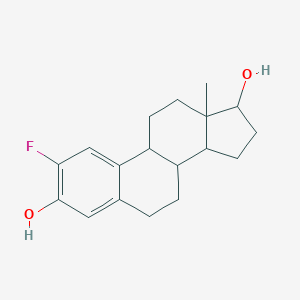
1-(2,5-Dimethylphenyl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylphenyl)but-2-en-1-one, also known as DMBA, is a synthetic organic compound with the molecular formula C12H14O. It is a yellowish crystalline powder that is commonly used in laboratory experiments for its unique biochemical and physiological properties. DMBA has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer research and drug discovery.
Mecanismo De Acción
1-(2,5-Dimethylphenyl)but-2-en-1-one acts as a potent carcinogen by inducing DNA damage and mutations in cells. It is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of tumors and cancer.
Efectos Bioquímicos Y Fisiológicos
1-(2,5-Dimethylphenyl)but-2-en-1-one has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. It has also been shown to affect the expression of various genes involved in cancer development and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,5-Dimethylphenyl)but-2-en-1-one in laboratory experiments is its ability to induce tumors in experimental animals, making it a useful tool for studying the mechanisms of carcinogenesis. However, one limitation of using 1-(2,5-Dimethylphenyl)but-2-en-1-one is its potential toxicity and carcinogenicity, which can pose a risk to laboratory personnel.
Direcciones Futuras
There are several potential future directions for research involving 1-(2,5-Dimethylphenyl)but-2-en-1-one. One area of research is the development of new anticancer drugs based on the structure and mechanism of action of 1-(2,5-Dimethylphenyl)but-2-en-1-one. Another area of research is the development of new animal models for studying the mechanisms of carcinogenesis and the effects of potential anticancer drugs. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(2,5-Dimethylphenyl)but-2-en-1-one and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-(2,5-Dimethylphenyl)but-2-en-1-one involves the reaction of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst such as sodium ethoxide. The resulting intermediate product is then subjected to a Claisen condensation reaction with another molecule of ethyl acetoacetate, leading to the formation of 1-(2,5-Dimethylphenyl)but-2-en-1-one.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylphenyl)but-2-en-1-one has been widely used in scientific research for its potential applications in cancer research and drug discovery. It has been shown to induce tumors in experimental animals, making it a useful tool for studying the mechanisms of carcinogenesis. 1-(2,5-Dimethylphenyl)but-2-en-1-one has also been used as a model compound for the development of new anticancer drugs.
Propiedades
Número CAS |
15561-15-6 |
|---|---|
Nombre del producto |
1-(2,5-Dimethylphenyl)but-2-en-1-one |
Fórmula molecular |
C8H4BrClN2O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1-(2,5-dimethylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C12H14O/c1-4-5-12(13)11-8-9(2)6-7-10(11)3/h4-8H,1-3H3 |
Clave InChI |
QQXCFWMNVWQGQX-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)C1=C(C=CC(=C1)C)C |
SMILES canónico |
CC=CC(=O)C1=C(C=CC(=C1)C)C |
Sinónimos |
1-(2,5-Dimethylphenyl)-2-buten-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




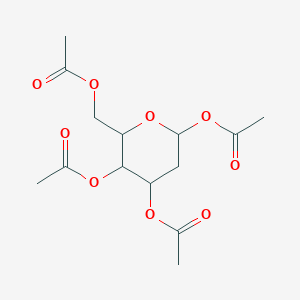
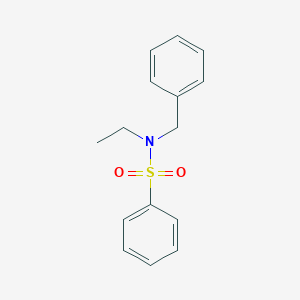
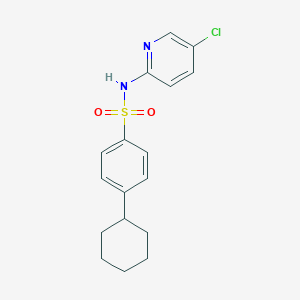
![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
